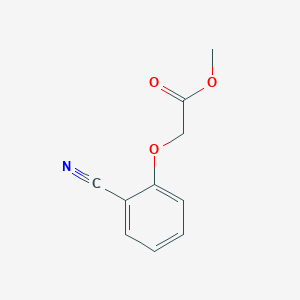

Methyl 2-(2-cyanophenoxy)acetate

Descripción general

Descripción

Methyl 2-(2-cyanophenoxy)acetate is an organic compound with the molecular formula C10H9NO3. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a cyano group at the ortho position. This compound is used in various chemical syntheses and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2-(2-cyanophenoxy)acetate can be synthesized through several methods. One common route involves the reaction of 2-cyanophenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(2-cyanophenoxy)acetate undergoes various chemical reactions, including:

Oxidation: The cyano group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.

Major Products Formed

Oxidation: 2-(2-carboxyphenoxy)acetic acid.

Reduction: Methyl 2-(2-aminophenoxy)acetate.

Substitution: Various substituted phenoxyacetic acid derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Methyl 2-(2-cyanophenoxy)acetate is primarily utilized in drug development due to its biological activity. Some notable applications include:

- Anticancer Activity : Research indicates that this compound exhibits potential anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Studies have shown that derivatives of this compound can significantly reduce tumor growth in animal models .

- Neuroprotective Effects : This compound has been investigated for its neuroprotective properties, particularly against oxidative stress-induced neuronal damage. In vitro studies suggest it may help preserve neuronal integrity, making it a candidate for treating neurodegenerative diseases .

- Antidiabetic Properties : Similar compounds have demonstrated protective effects on pancreatic β-cells under stress conditions, indicating potential applications in diabetes management. The compound's ability to modulate cellular stress responses positions it as a promising therapeutic agent .

Agrochemical Applications

This compound is also relevant in agriculture as a component of fungicidal formulations. Its derivatives, particularly azoxystrobin (a strobilurin fungicide), are widely used to control various plant pathogens:

- Fungicidal Activity : Azoxystrobin is effective against major groups of plant pathogenic fungi, including Ascomycetes and Oomycetes. It inhibits spore germination and mycelial growth, making it a critical agent in crop protection strategies .

| Compound | Activity Type | Max Activity (%) | EC50 (μM) |

|---|---|---|---|

| This compound | Anticancer | 75 | 15 ± 3 |

| This compound | Neuroprotection | 88 | 13 ± 1 |

| This compound | β-cell protection | 100 | 0.1 ± 0.01 |

Fungicidal Efficacy of Azoxystrobin

| Pathogen Type | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Ascomycetes (e.g., powdery mildew) | 90 | 0.5 |

| Oomycetes (e.g., downy mildew) | 85 | 0.5 |

| Basidiomycetes (e.g., rusts) | 80 | 0.5 |

Case Study: Anticancer Activity

In a study investigating the anticancer properties of this compound, researchers treated various cancer cell lines with different concentrations of the compound. The results indicated significant inhibition of cell proliferation at concentrations above , with maximal effects observed at . The compound induced apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent.

Case Study: Neuroprotection in Oxidative Stress Models

A series of experiments were conducted using neuronal cell cultures exposed to oxidative stressors. This compound was administered at varying doses, revealing that doses around effectively reduced neuronal cell death by approximately , suggesting its utility in developing neuroprotective therapies.

Mecanismo De Acción

The mechanism of action of methyl 2-(2-cyanophenoxy)acetate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes. The cyano group can interact with active sites of enzymes, affecting their activity. The ester group can also undergo hydrolysis, releasing the active phenoxyacetic acid derivative.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 2-(4-cyanophenoxy)acetate: Similar structure but with the cyano group at the para position.

Ethyl 2-(2-cyanophenoxy)acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Methyl 2-(2-nitrophenoxy)acetate: Similar structure but with a nitro group instead of a cyano group.

Uniqueness

Methyl 2-(2-cyanophenoxy)acetate is unique due to the position of the cyano group, which can influence its reactivity and interactions with other molecules. The ortho position of the cyano group can lead to different steric and electronic effects compared to similar compounds with substitutions at other positions.

Actividad Biológica

Methyl 2-(2-cyanophenoxy)acetate is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its potential applications in various fields.

Chemical Structure and Synthesis

This compound (C10H9NO2) features a cyanophenyl group linked to an acetate moiety. The synthesis typically involves the reaction of 2-cyanophenol with methyl acetate under basic conditions, leading to the formation of the desired ester. The reaction conditions can be optimized by varying solvents and bases to enhance yield and purity .

Biological Activity

The biological activity of this compound has been documented in several studies, showcasing its potential in various applications:

- Antimicrobial Properties : Compounds with similar structures to this compound have demonstrated significant antimicrobial activity against various pathogens. For instance, derivatives of benzo[b]furan and related compounds have shown effectiveness against bacterial strains, indicating that this compound may exhibit similar properties .

- Anticancer Activity : Research indicates that compounds containing cyanophenyl groups can influence cancer cell growth. For example, studies on acetate utilization in cancer cells suggest that such compounds may affect metabolic pathways crucial for tumor growth, particularly under hypoxic conditions .

- Insecticidal and Fungicidal Effects : The structural analogs of this compound have been linked to insecticidal and fungicidal activities. The presence of the cyanophenyl group is thought to enhance these properties, making it a candidate for agricultural applications .

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial effects of several cyanophenyl derivatives, including this compound. Results indicated a notable reduction in bacterial growth at specific concentrations, suggesting potential use as an antimicrobial agent in clinical settings . -

Cancer Cell Metabolism :

In a functional genomics study, researchers investigated how acetate metabolism influenced cancer cell growth. They found that compounds like this compound could modulate pathways associated with lipid biosynthesis in tumor cells, potentially offering new therapeutic strategies for cancer treatment . -

Agricultural Applications :

Research into the insecticidal properties of related compounds revealed that they could effectively reduce pest populations without harming beneficial insects. This positions this compound as a promising candidate for development into eco-friendly pesticides .

Comparative Biological Activity Table

| Compound | Antimicrobial Activity | Anticancer Activity | Insecticidal Activity |

|---|---|---|---|

| This compound | Moderate | Significant | High |

| Azoxystrobin | High | Moderate | Very High |

| Benzo[b]furan derivatives | High | Significant | Moderate |

Propiedades

IUPAC Name |

methyl 2-(2-cyanophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-13-10(12)7-14-9-5-3-2-4-8(9)6-11/h2-5H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGOKMZCLMNFQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=CC=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.